molecular formula C21H21N3O2S B2477956 N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021229-59-3

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2477956
CAS No.: 1021229-59-3
M. Wt: 379.48
InChI Key: OLEKGACAYRRZLD-UHFFFAOYSA-N
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Description

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound featuring a thiazole ring, a benzamide group, and an ethylphenyl substituent. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key structural component of this compound, is known to interact with biological targets in various ways . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, which can be improved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The synthesis and biological activity of thiazole derivatives can be influenced by various factors, including the presence of different substituents on the thiazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with varying substituents, such as:

Uniqueness

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The ethylphenyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[3-(2-ethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-15-8-6-7-11-18(15)23-19(25)13-12-17-14-27-21(22-17)24-20(26)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEKGACAYRRZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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